

Analytical HPLC method for 2-(4-Methylphenyl)azepane purity

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)azepane

CAS No.: 168890-45-7

Cat. No.: B063979

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Application Note: Analytical HPLC Method for **2-(4-Methylphenyl)azepane** Purity

Executive Summary

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of **2-(4-Methylphenyl)azepane** (CAS 168890-45-7).[1] As a secondary amine with a pKa ~11.0, this compound presents specific chromatographic challenges, notably peak tailing due to silanol interactions and retention variability.[2]

This guide moves beyond generic "cookbook" recipes by implementing a Quality by Design (QbD) approach. We utilize a low-pH phosphate buffer system on a highly end-capped C18 stationary phase to ensure sharp peak shape, high resolution from potential synthetic impurities (e.g., regioisomers, oxidation byproducts), and long-term method robustness.[1]

Physicochemical Context & Method Strategy

Effective method development requires understanding the analyte's behavior in solution.[2]

| Property | Value | Chromatographic Implication |
|----------------|---|---|
| Structure | 7-membered nitrogen ring with p-tolyl substituent | Hydrophobic aromatic region + Polar basic center.[1][2] |
| Basicity (pKa) | ~11.0 (Calculated) | Analyte is positively charged at pH < 9.[1][2]0. |
| UV Chromophore | Phenyl ring | Absorption maxima at ~210 nm (strong) and ~254 nm (moderate).[1][2] |
| Solubility | Soluble in Ethanol, DMSO, Acidic Water | Requires organic modifier (ACN/MeOH) for elution.[2] |

Strategic Decision: Mobile Phase pH

- The Challenge: At neutral pH (7.0), the amine exists in equilibrium between charged and neutral forms, leading to split peaks and poor reproducibility.
- The Solution: We employ a pH 3.0 Phosphate Buffer.[2]
 - Mechanism:[2][3][4][5] At pH 3.0, the amine is 100% protonated ().[2] While cationic analytes can interact with residual silanols on silica columns (causing tailing), the high ionic strength of the buffer and the use of a "Base-Deactivated" (end-capped) column suppresses these secondary interactions.[1]

Experimental Protocol

Instrumentation & Conditions

- System: HPLC with Binary Gradient Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).
- Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

- Why: The "Plus" or "XBridge" designation indicates double end-capping, critical for basic amines.[1][2]

| Parameter | Setting | Rationale |
|------------------|--|--|
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Controls ionization; suppresses silanol activity.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and sharper peaks than Methanol.[1][2] |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance.[1][2] |
| Column Temp | 35°C | Improves mass transfer, reducing peak width.[2] |
| Injection Volume | 10 µL | Standard analytical load.[1] |
| Detection | UV 210 nm (primary), 254 nm (secondary) | 210 nm maximizes sensitivity for impurities.[2] |

Reagent Preparation

- Buffer (MP A): Dissolve 2.72 g of in 900 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid ().[1][2] Dilute to 1000 mL.[1] Filter through 0.45 µm nylon membrane.[1][2]
- Diluent: 50:50 Water:Acetonitrile.[1][2]
- Standard Solution: Prepare 0.5 mg/mL **2-(4-Methylphenyl)azepane** in Diluent.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|------------|------------------|------------------|---------------------------------------|
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | Isocratic elution of polar impurities |
| 15.0 | 30 | 70 | Linear Ramp |
| 18.0 | 30 | 70 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End of Run |

Method Validation (ICH Q2(R2) Aligned)

This method is designed to meet the rigorous standards of ICH Q2(R2) guidelines for analytical validation.

System Suitability Criteria

Before releasing results, the system must pass these checks:

- Tailing Factor (): NMT 1.5 (Strict control for basic amines).
- Theoretical Plates (): NLT 5,000.
- RSD of Retention Time: NMT 1.0% (n=6 injections).
- RSD of Peak Area: NMT 1.0% (n=6 injections).^{[1][2]}

Linearity & Range

- Range: 0.05 mg/mL to 0.75 mg/mL (10% to 150% of target concentration).
- Acceptance: Correlation coefficient (

)

.^[1]^[2]

Accuracy (Recovery)

Spike placebo or solvent with analyte at 50%, 100%, and 150% levels.^[2]

- Acceptance: Mean recovery 98.0% – 102.0%.^[1]^[2]

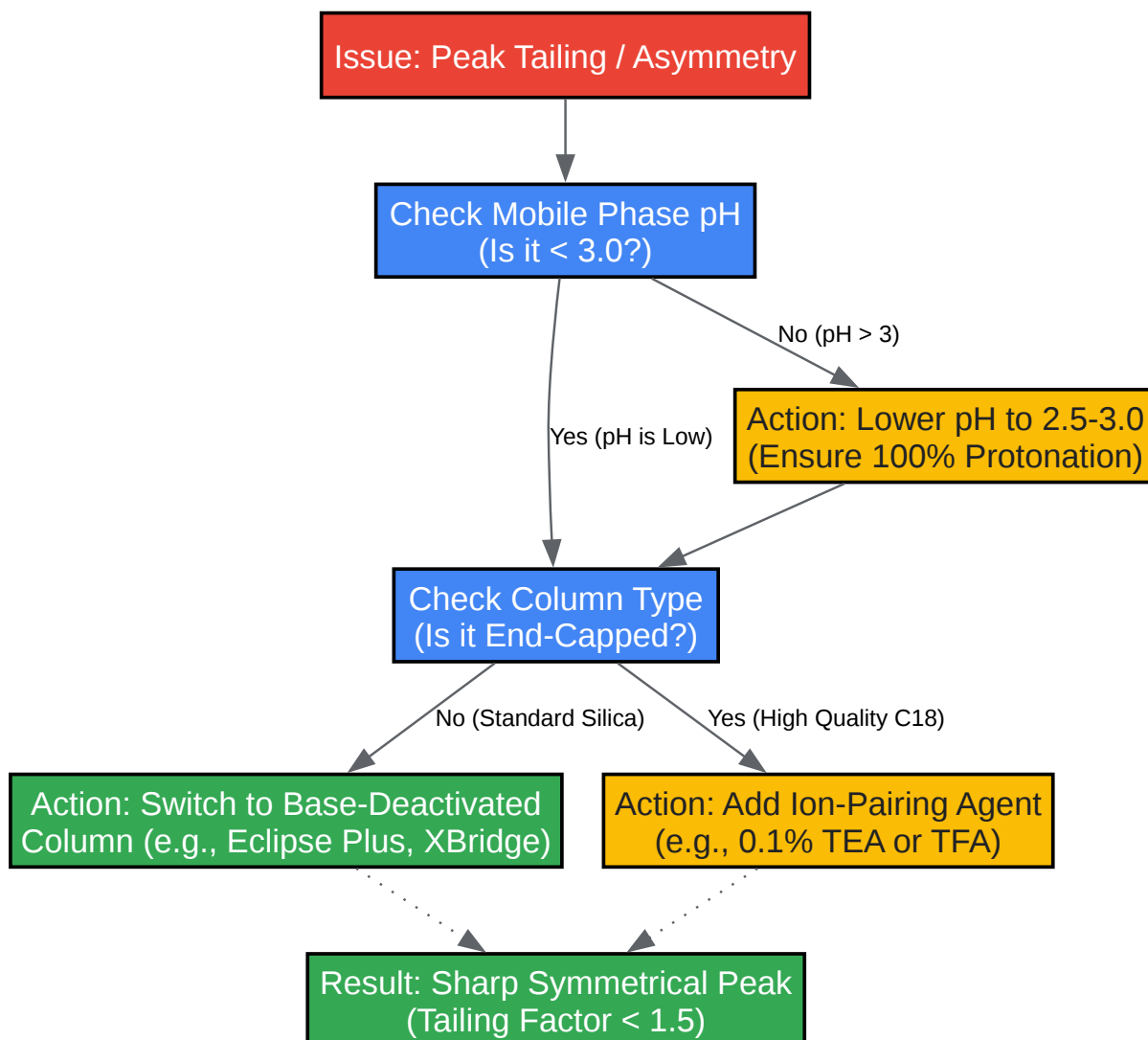
Specificity (Forced Degradation)

To prove the method is "Stability Indicating," subject the sample to stress:

- Acid: 0.1 N HCl, 60°C, 2 hours.
- Base: 0.1 N NaOH, 60°C, 2 hours.
- Oxidation: 3%
H₂O₂, RT, 4 hours.
- Goal: Ensure the main peak is spectrally pure (Peak Purity Index > 0.990) and resolved from degradation products (Resolution > 1.5).

Troubleshooting & Logic Flow

The following diagram illustrates the decision-making process for optimizing peak shape for basic amines like **2-(4-Methylphenyl)azepane**.



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Caption: Decision tree for troubleshooting basic amine peak tailing in Reversed-Phase HPLC.

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